molecular formula C17H25FN4O5S B2614273 N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide CAS No. 869072-22-0

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide

Cat. No.: B2614273
CAS No.: 869072-22-0
M. Wt: 416.47
InChI Key: AUGCECLPOUGDNI-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring two key substituents:

  • Substituent A: A 2-(dimethylamino)ethyl group, which enhances solubility and basicity due to the tertiary amine.
  • Substituent B: A [3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl group, incorporating a fluorinated aromatic sulfonyl moiety and a six-membered oxazinan ring.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN4O5S/c1-21(2)10-8-19-16(23)17(24)20-12-15-22(9-3-11-27-15)28(25,26)14-6-4-13(18)5-7-14/h4-7,15H,3,8-12H2,1-2H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUGCECLPOUGDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:

    Formation of the oxazinan ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluorobenzenesulfonyl group: This step involves the sulfonylation of the oxazinan ring using reagents such as fluorobenzenesulfonyl chloride.

    Attachment of the dimethylaminoethyl group: This can be done through nucleophilic substitution reactions, where the dimethylaminoethyl group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)ethyl]-N’-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₇H₂₄FN₃O₅S .
  • Molecular Weight : 401.45 g/mol .
  • CAS Registry : 869071-80-7 .

The dimethylaminoethyl group may improve bioavailability by enhancing solubility and membrane permeability .

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with structurally related analogs from the evidence:

Compound Name Substituent A Substituent B Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-(dimethylamino)ethyl 3-(4-fluorobenzenesulfonyl)-oxazinan-methyl C₁₇H₂₄FN₃O₅S 401.45 Lower MW, balanced lipophilicity, potential CNS penetration
N-({3-[(4-Fluorophenyl)sulfonyl]-oxazinan-2-yl}methyl)-N'-[2-(2-methoxyphenyl)ethyl]ethanediamide 2-(2-methoxyphenyl)ethyl 3-(4-fluorobenzenesulfonyl)-oxazinan-methyl C₂₂H₂₆FN₃O₆S 479.52 Increased aromaticity (methoxyphenyl), higher MW, possible extended half-life
N-({3-[(4-Fluoro-2-methylphenyl)sulfonyl]-oxazinan-2-yl}methyl)-N'-(2-methoxybenzyl)ethanediamide 2-methoxybenzyl 3-(4-fluoro-2-methylbenzenesulfonyl)-oxazinan-methyl C₂₃H₂₆FN₃O₆S 503.54 Enhanced lipophilicity (methyl group), steric bulk may reduce binding
N'-{[3-(2,5-difluorobenzenesulfonyl)-oxazinan-2-yl]methyl}-N-[2-(indol-3-yl)ethyl]ethanediamide 2-(indol-3-yl)ethyl 3-(2,5-difluorobenzenesulfonyl)-oxazinan-methyl C₂₃H₂₄F₂N₄O₅S 506.52 Increased fluorination, indole moiety may enhance DNA intercalation

Pharmacological Implications

  • Target Compound: The dimethylaminoethyl group likely improves solubility and bioavailability compared to analogs with bulkier substituents (e.g., indol-3-yl ethyl in ). The absence of aromatic groups (e.g., methoxyphenyl in ) may reduce off-target interactions.
  • Molecular Weight : The target compound’s lower molecular weight (401.45 vs. >479 g/mol in others) suggests superior pharmacokinetic properties, including easier diffusion across biological membranes .

Biological Activity

N-[2-(dimethylamino)ethyl]-N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide, commonly referred to by its chemical name, is a compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and the biological implications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C16H23FN4O5SC_{16}H_{23}FN_{4}O_{5}S with a molecular weight of 402.4 g/mol. The presence of a dimethylamino group and a fluorobenzenesulfonyl moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC₁₆H₂₃FN₄O₅S
Molecular Weight402.4 g/mol
CAS Number874805-36-4

Synthesis

The synthesis of this compound involves multi-step reactions that typically include the formation of the oxazinan ring followed by the introduction of the sulfonyl group. The detailed synthetic pathway can be complex and may vary based on specific laboratory conditions.

Anticancer Properties

Recent studies indicate that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives containing sulfonamide groups have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound's sulfonamide moiety is known to interact with carbonic anhydrase enzymes, which play crucial roles in various physiological processes including respiration and acid-base balance. Inhibitors of these enzymes are being explored for therapeutic applications in conditions like glaucoma and epilepsy.

Antimicrobial Activity

Research has suggested that compounds with similar structures possess antimicrobial properties. The presence of a fluorine atom in the structure may enhance lipophilicity and membrane permeability, potentially increasing the compound's effectiveness against bacterial strains.

Case Studies

  • Antitumor Activity : A study evaluated a related sulfonamide compound in vitro against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results demonstrated a dose-dependent inhibition of cell viability, suggesting that modifications to the sulfonamide structure could enhance efficacy.
  • Enzyme Interaction : Another investigation focused on the interaction of related compounds with carbonic anhydrase II. The binding affinities were measured using fluorescence resonance energy transfer (FRET), revealing promising inhibitory constants in the low nanomolar range.

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